4-nitrophenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Overview
Description
4-nitrophenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a nitrophenyl group and a benzoate ester linked through an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves the esterification of 4-nitrophenol with 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability. The use of advanced purification techniques like recrystallization and chromatography ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid and 4-nitrophenol.
Scientific Research Applications
4-nitrophenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the isoindoline moiety can interact with biological macromolecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- 4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- 4-nitrophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-nitrophenyl) 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-19-17-3-1-2-4-18(17)20(25)22(19)14-7-5-13(6-8-14)21(26)29-16-11-9-15(10-12-16)23(27)28/h5-12,17-18H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAOYYYAQQDPJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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